molecular formula C9H17NO2 B1276264 4-(Piperidin-4-yl)butanoic acid CAS No. 90950-44-0

4-(Piperidin-4-yl)butanoic acid

Cat. No.: B1276264
CAS No.: 90950-44-0
M. Wt: 171.24 g/mol
InChI Key: MSTPNVITZIFFEK-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)butanoic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

4-(Piperidin-4-yl)butanoic acid derivatives have been studied for their potential in treating epilepsy. A study synthesized new hybrid molecules that combined the chemical fragments of known antiepileptic drugs, showing promising anticonvulsant properties and safety profiles. These compounds were effective in preclinical seizure models and showed binding affinity to neuronal voltage-sensitive sodium and L-type calcium channels (Kamiński et al., 2016).

Pharmaceutical Impurity Identification

In the pharmaceutical industry, impurities of drugs like Repaglinide, an anti-diabetic drug, have been identified and characterized. One study detailed the isolation and structural characterization of various impurities, including those related to this compound, which highlights the importance of quality control and safety in drug manufacturing (Kancherla et al., 2018).

Synthetic Ion Channels and Nanofluidic Devices

In the field of nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of this compound, has been used to demonstrate optical gating in synthetic ion channels. This application is significant in the development of light-induced controlled release systems, sensing, and information processing in nanostructures (Ali et al., 2012).

Corrosion Inhibition

Piperidine derivatives, including those related to this compound, have been researched for their effectiveness in inhibiting the corrosion of metals like iron. Their adsorption and inhibition properties are studied through quantum chemical calculations and molecular dynamics simulations, indicating potential applications in material science and engineering (Kaya et al., 2016).

Neuroleptic Drugs

Derivatives of this compound have been synthesized and tested for neuroleptic (antipsychotic) activities. Some compounds in this category have shown activities comparable to existing antipsychotic drugs, highlighting their potential in the treatment of psychiatric disorders (Sato et al., 1978).

Safety and Hazards

The safety information for 4-(Piperidin-4-yl)butanoic acid includes hazard statements H302 - H315 - H319 - H335 . Precautionary statements include P261 - P264 - P270 - P301 + P312 - P302 + P352 - P305 + P351 + P338 . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Properties

IUPAC Name

4-piperidin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h8,10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTPNVITZIFFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409090
Record name 4-piperidin-4-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90950-44-0
Record name 4-Piperidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90950-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-piperidin-4-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an especially preferred preparation of VIII, 2-(4-pyridyl)ethylmalonic acid diethyl ester is taken up in aqueous acid, preferably aqueous HCl, and decarboxylated by heating at reflux. A catalyst as described above is then added to the resulting solution of 4-(4-pyridyl)butanoic acid XIII and the mixture is catalytically hydrogenated to give an aqueous solution of 4-(4-piperidyl)butanoic acid XIV. The catalyst is then filtered off, the acidic solution of XIV is made basic with aqueous alkoxide and the benzyloxycarbonyl protecting group is introduced as described above. The 1-[(phenylmethoxy)carbonyl]-4-piperidinebutanoic acid is then extracted into an organic solvent and condensed with N-ethylglycine as described above to give VIII.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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